5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

Medicinal Chemistry Integrin Antagonists Chemical Synthesis

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine (CAS 380394-88-7) is a heterocyclic organic compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol. It is characterized by a partially saturated 1,8-naphthyridine core linked to a butylamine chain, offering both a basic amine handle and a lipophilic, moderately basic N-terminus.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 380394-88-7
Cat. No. B1341846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
CAS380394-88-7
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCCCN
InChIInChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15)
InChIKeyQFRQJEGTZVFEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine (CAS 380394-88-7): Procurement Overview and Core Identity


5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine (CAS 380394-88-7) is a heterocyclic organic compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol [1]. It is characterized by a partially saturated 1,8-naphthyridine core linked to a butylamine chain, offering both a basic amine handle and a lipophilic, moderately basic N-terminus [2]. This compound is primarily supplied for research and development purposes, with a standard purity specification of 97% and recommended storage at 2-8°C .

Workflow Synthesis of αV integrin antagonists
Selection Requires specific THN-2-butylamine fragment
Use context Medicinal chemistry lead optimization

The Critical Role of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine in αV Integrin Antagonist Synthesis: Why Analogs Are Not Interchangeable


The 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl (THN) moiety is a privileged N-terminus fragment identified as providing molecules with excellent potency and selectivity for the αVβ3 integrin receptor [1]. Simple substitution with other naphthyridine regioisomers (e.g., 1,5-, 1,6-, or 1,7-naphthyridine cores) or alternative aliphatic amine linkers (e.g., propanamine, pentanamine) is not feasible without fundamentally altering the SAR of the final antagonist [2]. The specific butylamine chain length is critical for optimal spatial orientation and interaction with the integrin binding pocket. Using an analog with a different linker length or core structure will likely result in significant loss of potency, as demonstrated by SAR studies showing that electron-withdrawing or donating groups on the core and linker modifications directly impact IC50 values [3]. This compound is therefore a non-fungible chemical entity for programs targeting this specific integrin class.

Risk factor
Target fragment
Substitute analog
Core regioisomer
5,6,7,8-tetrahydro-1,8-naphthyridine
1,5- or 1,6-naphthyridine cores
Linker length
Butylamine (4-carbon)
Propanamine or pentanamine
Electronic SAR
THN Hammett ρ –1.96 reported
Uncharacterized cores, undefined modulation

Substitution may shift SAR and binding profile; verify experimentally.

Quantitative Differentiation Data for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine (CAS 380394-88-7) Against Key Comparators


Quantified Aqueous Solubility vs. Related Tetrahydro-1,8-Naphthyridine Fragments

The aqueous solubility of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine is calculated to be 1.2 g/L at 25°C . This property is critical for formulation and reaction design. While no direct experimental solubility comparator was identified for other specific fragments, this data point provides a quantitative baseline for solubility screening and process development.

Aqueous solubility
Data to verify
1.2 g/L (calc., 25 °C)
Supports solvent selection and purification design
Class-level inference, experimental validation recommended
Medicinal Chemistry Integrin Antagonists Chemical Synthesis

Structural Confirmation of Privileged N-Terminus for Potent αVβ3 Antagonism

The 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) moiety, the core of this compound, has been identified as a lipophilic, moderately basic N-terminus that provides molecules with excellent potency and selectivity for the integrin receptor αVβ3 [1]. In SAR studies of 3-substituted tetrahydro-[1,8]naphthyridine derivatives, a linear Hammett correlation (ρ = -1.96, R² = 0.959) was established, demonstrating that electron-donating groups enhance potency while electron-withdrawing groups decrease it [2]. This underscores the precise electronic requirements of the THN core, which is not a property shared by alternative cores like 1,6- or 1,7-naphthyridines.

Core SAR correlation
Cross-study comparable
Hammett ρ = –1.96 (R² = 0.959)
Supports THN core selection for αVβ3 antagonist design
Reported SAR; specificity to be confirmed across assays
Integrin αVβ3 Antagonist Design SAR

Direct Use as a Key Intermediate in Patent-Protected αV Integrin Inhibitors

This compound, specifically its 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl fragment, is explicitly claimed as a chemical group in US patent US20240122930A1 for integrin inhibitors used in combination with other agents to treat fibrotic diseases [1]. This contrasts with other simple butylamine derivatives or naphthyridine fragments which may not have the same established intellectual property and development history. The use of this exact fragment is validated by its incorporation into advanced leads with high affinity (pKi = 11) and favorable pharmaceutical properties for inhaled delivery [2].

Lead fragment integration
Direct head-to-head comparison
pKi = 11 (αVβ6) in radioligand binding; patented THN butyl fragment
Supports freedom-to-operate and lead identification studies
Patent US20240122930A1; affinity reported for inhaled lead molecule
Patent Analysis αVβ6 Integrin Drug Discovery

Primary Research Applications for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine


Synthesis of Potent and Selective αVβ3/αVβ6 Integrin Antagonists

This compound is the gold-standard building block for introducing a privileged THN N-terminus into non-peptide αV integrin antagonists. Its use is documented in the creation of potent inhibitors for both αVβ3 and αVβ6 integrins, which are implicated in osteoporosis, angiogenesis, and fibrotic diseases like idiopathic pulmonary fibrosis (IPF) [1][2].

Structure-Activity Relationship (SAR) Exploration of 1,8-Naphthyridine Derivatives

Due to the well-characterized electronic requirements of the THN core, as defined by a Hammett correlation (ρ = -1.96) [3], this compound serves as an essential starting point for systematic SAR studies. Researchers can use it to explore the effects of modifications at the 3-position or linker variations on integrin binding affinity and selectivity.

Development of Inhaled Therapeutics for Fibrotic Lung Disease

The fragment derived from this compound has been successfully incorporated into a clinical candidate for the inhaled treatment of IPF. The resulting molecule demonstrated a pKi of 11 for αVβ6, a long dissociation half-life (7 hours), and high aqueous solubility (>71 mg/mL in saline at pH 7), properties critical for nebulized delivery [2]. This provides a clear precedent for using this fragment in pulmonary drug discovery programs.

Application
Selection property
Validation focus
αVβ3/αVβ6 antagonist synthesis
Privileged THN N-terminus building block
Binding affinity and selectivity in integrin assays
1,8-naphthyridine SAR studies
Core electronic modulation (Hammett ρ)
Integrin binding affinity endpoints
Inhaled formulation research
Aqueous solubility and binding kinetics
Nebulization suitability and lung-model endpoints

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